3-Octylthiophene
Overview
Description
3-Octylthiophene is an alkyl thiophene derivative with the chemical formula C12H20S . It is a liquid at room temperature and is known for its use in the synthesis of various polymers, particularly regioregular poly(this compound) (POT). This compound is significant in the field of organic electronics due to its conductive properties .
Mechanism of Action
Target of Action
3-Octylthiophene is a type of alkyl thiophene derivative
Biochemical Pathways
This compound may be involved in various biochemical pathways, depending on its specific targets and mode of action. It has been used as a starting material in the synthesis of other compounds, such as 2,5-dibromo-3-octylthiophene, poly (3-butylthiophene)-b-poly (this compound), a diblock copoly (3-alkylthiophene), and regioregular poly (this compound) .
Biochemical Analysis
Biochemical Properties
3-Octylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. These interactions can lead to changes in the enzyme’s activity, potentially affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and differentiation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of the compound. This metabolic process can lead to the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments. For example, this compound can bind to albumin, a transport protein in the blood, facilitating its distribution to various tissues. Additionally, the compound can be taken up by cells through specific transporters, influencing its intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s ability to modulate specific biochemical pathways and cellular processes .
Preparation Methods
3-Octylthiophene can be synthesized through the reaction of 3-bromothiophene with octylmagnesium bromide, a Grignard reagent . The reaction typically involves the following steps:
Formation of Octylmagnesium Bromide: Octyl bromide reacts with magnesium in anhydrous ether to form octylmagnesium bromide.
Reaction with 3-Bromothiophene: The octylmagnesium bromide then reacts with 3-bromothiophene to form this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
3-Octylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiophene derivatives.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include 3-octylsulfoxide and 3-octylsulfone .
Scientific Research Applications
3-Octylthiophene is widely used in scientific research, particularly in the field of organic electronics. Some of its applications include:
Organic Solar Cells: It is used in the synthesis of regioregular poly(this compound) (POT), which is a key material in organic solar cells due to its excellent conductive properties.
Ion-Selective Electrodes: Poly(this compound) is used as a solid contact in ion-selective electrodes, providing stable and reproducible potentials.
Conductive Polymers: It is used in the development of conductive polymers for various electronic applications.
Comparison with Similar Compounds
3-Octylthiophene can be compared with other alkyl thiophene derivatives such as:
3-Hexylthiophene: Similar to this compound but with a shorter alkyl chain, leading to different solubility and conductive properties.
3-Butylthiophene: Another similar compound with an even shorter alkyl chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its balance between solubility and conductive properties, making it particularly suitable for applications in organic electronics .
Properties
IUPAC Name |
3-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYWXQCOYRZFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-51-2 | |
Record name | Poly(3-octylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40340735 | |
Record name | 3-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65016-62-8, 104934-51-2 | |
Record name | 3-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Octylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(3-octylthiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Octylthiophene?
A1: The molecular formula of this compound is C12H20S, and its molecular weight is 196.36 g/mol.
Q2: How does the alkyl chain length in poly(3-alkylthiophene)s, like P3OT, influence thin film morphology and electrical properties?
A2: Research indicates that longer alkyl chains, such as the octyl chain in P3OT, can decrease the co-planarity of the polymer backbone in thin films []. This decreased co-planarity leads to increased interchain spacing, as confirmed by X-ray diffraction studies []. Consequently, devices based on P3OT exhibit lower charge carrier mobility compared to those based on poly(3-hexylthiophene) (P3HT), which has a shorter alkyl chain [].
Q3: What spectroscopic techniques are commonly used to characterize P3OT?
A3: Several spectroscopic techniques are employed to characterize P3OT, including:
- UV-Vis-NIR Spectroscopy: Provides information about the electronic structure and optical bandgap of the polymer [, ].
- Photoluminescence (PL) Spectroscopy: Helps understand the excited state properties and energy transfer processes in the polymer [, ].
- Raman Spectroscopy: Offers insights into the vibrational modes of the polymer backbone and the effects of doping [, ].
- FTIR Spectroscopy: Used to identify functional groups and characterize the chemical structure of the polymer [, ].
- XPS: Can be used to analyze the elemental composition and chemical states of the elements in the polymer. []
Q4: How does the presence of dihydroxyanthraquinone sulfonate affect the stability and sensitivity of P3OT films used for electrochemical sensing?
A4: Studies show that the incorporation of dihydroxyanthraquinone sulfonate as an anionic complexing ligand during the electrochemical polymerization of this compound significantly enhances the stability and sensitivity of the resulting P3OT film electrode []. This enhancement is attributed to the ligand's ability to complex with metal ions, leading to their accumulation on the electrode surface and improving the sensor's performance [].
Q5: How does the choice of substrate material affect the long-term stability of P3OT-based all-solid-state ion-selective electrodes (SCISEs)?
A5: Research demonstrates that the substrate material plays a crucial role in the long-term stability of P3OT-based SCISEs []. For instance, using glassy carbon as the substrate for a Ca2+-SCISE resulted in significantly improved stability compared to a conventional Ca2+-ISE with an internal filling solution or a Ca2+-CWE []. This enhanced stability is attributed to the better charge-transfer properties of glassy carbon compared to other substrate materials [].
Q6: How does the incorporation of TiO2 nanoparticles affect the thermal stability of P3OT in nanocomposite materials?
A6: The inclusion of TiO2 nanoparticles within a P3OT matrix leads to enhanced thermal stability compared to pristine P3OT, as evidenced by thermogravimetric analysis (TGA) [].
Q7: Can deep eutectic solvents (DESs) be used as an alternative medium for the FeCl3-catalyzed oxidative polymerization of this compound?
A7: Yes, DESs have been successfully employed as solvents for the FeCl3-catalyzed oxidative polymerization of this compound []. These solvents offer advantages such as faster polymerization rates and higher yields compared to conventional organic solvents or ionic liquids [].
Q8: Have there been any computational studies on the electronic and structural properties of P3OT blends with graphitic nanoparticles?
A8: While computational studies specifically on P3OT/graphitic nanoparticle blends are limited in the provided context, research utilizing techniques like Electrostatic Scanning Force Microscopy has explored the electronic properties at the interface of these blends, revealing the emergence of new electronic states []. These findings highlight the potential of computational methods for understanding the electronic interactions within such composite materials.
Q9: How does the incorporation of electron-withdrawing groups, like benzotriazole, into the polythiophene backbone affect the polymer's optical and electronic properties?
A9: Introducing electron-withdrawing groups, such as benzotriazole, into the polythiophene backbone influences the polymer's optoelectronic properties. Specifically, incorporating benzotriazole through a vinylene linker increases the band gap of the resulting copolymer compared to P3OT, as evidenced by the hypsochromic shift in both UV-Vis absorption and photoluminescence spectra [, ]. This modification also influences the HOMO and LUMO energy levels, making the copolymer a promising candidate for specific optoelectronic applications [, ].
Q10: How does the aggregation state of isothiouronium-terminated amphiphilic polythiophene affect its fluorescence properties and potential for sensing applications?
A10: Studies on isothiouronium-terminated amphiphilic polythiophene reveal that its aggregation state significantly impacts its fluorescence properties. As the water content increases in a THF solution of this polymer, well-dispersed spherical aggregates form, leading to a bathochromic shift in the absorption band and a decrease in fluorescence intensity []. This aggregation-induced fluorescence quenching enables its use as a fluorimetric "off-on" sensor for volatile organic compounds (VOCs), particularly THF [].
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